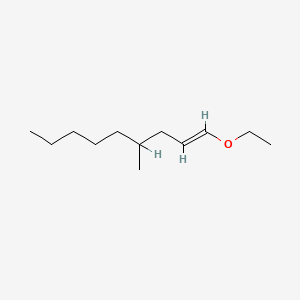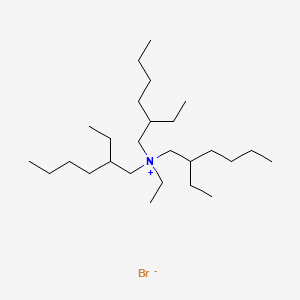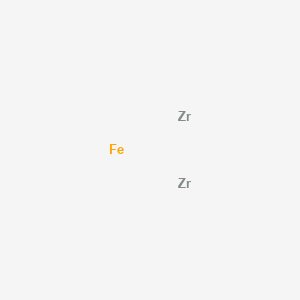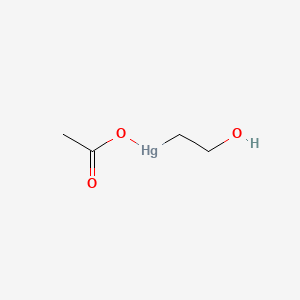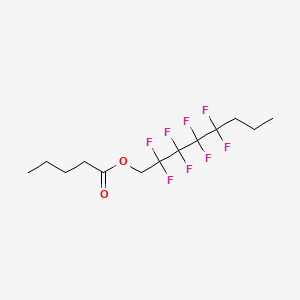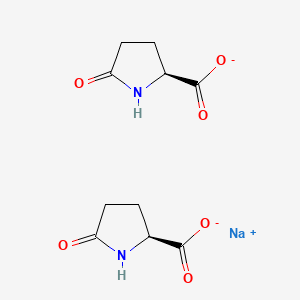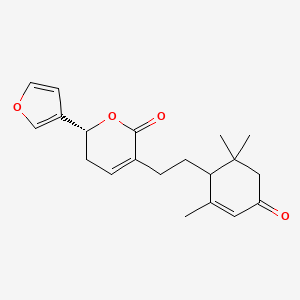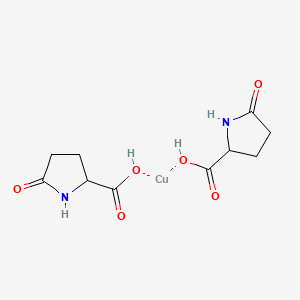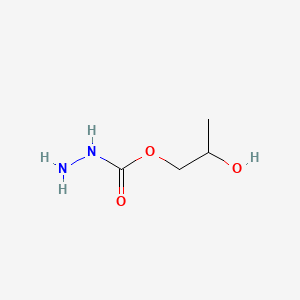
2-Hydroxypropyl carbazate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropyl carbazate is a chemical compound with the molecular formula C4H10N2O3. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxypropyl group attached to a carbazate moiety, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl carbazate can be synthesized through several methods. One common approach involves the reaction of hydrazinecarboxylic acid with 2-hydroxypropyl ester. This reaction typically occurs under mild conditions and does not require an inert atmosphere . Another method involves the use of carbonylimidazolide in water, which provides an efficient and general method for the preparation of carbamates, including this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free flow-system synthesis. This method utilizes dimethyl carbonate and various amines to produce carbamates in a safe and efficient manner . The process is designed to minimize the risks associated with handling hazardous reagents and to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxypropyl carbazate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxypropyl and carbazate moieties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed: The major products formed from the reactions of this compound include various carbamate derivatives, ureas, and substituted hydrazines. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropyl carbazate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations. In biology, it is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways .
In medicine, this compound is explored for its potential therapeutic properties, including its role as an anti-diabetic agent. Studies have shown that carbazole derivatives, including this compound, can reduce oxidative stress and modulate carbohydrate metabolism, making them promising candidates for the treatment of diabetes . In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives due to its ability to form stable and durable materials .
Wirkmechanismus
The mechanism of action of 2-hydroxypropyl carbazate involves its interaction with specific molecular targets and pathways. In biological systems, it acts by inhibiting certain enzymes and modulating signaling pathways that are involved in metabolic processes. For example, it can inhibit the enzyme α-glucosidase, which plays a crucial role in carbohydrate digestion and glucose absorption . This inhibition leads to a reduction in postprandial blood glucose levels, making it beneficial for managing diabetes.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxypropyl carbazate can be compared with other similar compounds, such as (2-Hydroxypropyl)-γ-cyclodextrin and (2-Hydroxypropyl)-β-cyclodextrin. These compounds share the hydroxypropyl group but differ in their core structures and applications. While this compound is primarily used in chemical synthesis and medicinal research, hydroxypropyl-cyclodextrins are widely used as solubilizing agents in pharmaceutical formulations .
The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions and its potential therapeutic applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
66470-91-5 |
|---|---|
Molekularformel |
C4H10N2O3 |
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
2-hydroxypropyl N-aminocarbamate |
InChI |
InChI=1S/C4H10N2O3/c1-3(7)2-9-4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8) |
InChI-Schlüssel |
WBFZHJXKTITYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)NN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


